molecular formula C10H12N4O2 B11043179 5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11043179
M. Wt: 220.23 g/mol
InChI Key: LLDMERDQHLIXFX-UHFFFAOYSA-N
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Description

5-[(4-METHOXYANILINO)METHYL]-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE is a chemical compound with a complex structure that includes a triazole ring and a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHOXYANILINO)METHYL]-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE typically involves the reaction of 4-methoxyaniline with formaldehyde and a triazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as crystallization or chromatography, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-[(4-METHOXYANILINO)METHYL]-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrotriazole compounds. Substitution reactions can lead to a variety of substituted triazole derivatives .

Scientific Research Applications

5-[(4-METHOXYANILINO)METHYL]-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-METHOXYANILINO)METHYL]-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(4-METHOXYANILINO)METHYL]-1,2-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE apart from similar compounds is its unique combination of a triazole ring and a methoxyaniline group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

3-[(4-methoxyanilino)methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C10H12N4O2/c1-16-8-4-2-7(3-5-8)11-6-9-12-10(15)14-13-9/h2-5,11H,6H2,1H3,(H2,12,13,14,15)

InChI Key

LLDMERDQHLIXFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NNC(=O)N2

Origin of Product

United States

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